molecular formula C24H30N2O4 B5970974 N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B5970974
M. Wt: 410.5 g/mol
InChI Key: UDELWFJCDJEDQO-UHFFFAOYSA-N
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Description

N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, also known as NAPPA, is a chemical compound that has been extensively studied in the field of neuroscience. It is a small molecule that has shown promising results in the treatment of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.

Mechanism of Action

The exact mechanism of action of N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce levels of pro-inflammatory cytokines, which are involved in the inflammatory response in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide in lab experiments is its ability to penetrate the blood-brain barrier, allowing it to reach the brain and exert its neuroprotective effects. However, one limitation is that it can be difficult to synthesize in large quantities, making it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for research on N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to reduce inflammation and promote neuronal survival. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde with piperidine to form the intermediate 1-(3-acetylbenzyl)piperidine. This intermediate is then reacted with 2-(2-methoxyphenoxy)acetyl chloride to form the final product, N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, promoting neuronal survival and reducing inflammation in the brain.

properties

IUPAC Name

N-[[1-[(3-acetylphenyl)methyl]piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-18(27)21-9-5-7-19(13-21)15-26-12-6-8-20(16-26)14-25-24(28)17-30-23-11-4-3-10-22(23)29-2/h3-5,7,9-11,13,20H,6,8,12,14-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDELWFJCDJEDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

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